Lasalocid C
Description
Lasalocid C is a homologue of the polyether ionophore antibiotic lasalocid, which is produced by Streptomyces lasaliensis. Lasalocid and its derivatives function as mobile carriers of monovalent cations (e.g., Na⁺, K⁺) across lipid membranes, disrupting ion gradients in target organisms. This property underpins its dual role as an antibiotic and anticoccidial agent in poultry and livestock . This compound shares the core polyether structure of lasalocid A, featuring tetrahydrofuran (THF) and tetrahydropyran (THP) rings critical for ionophoric activity, but differs in substituent groups that may influence ion selectivity and pharmacokinetics .
Structure
2D Structure
Properties
Molecular Formula |
C35H56O8 |
|---|---|
Molecular Weight |
604.8 g/mol |
IUPAC Name |
6-[(3R,4S,5S,7R)-3-ethyl-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-5-methyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C35H56O8/c1-9-24(15-16-25-14-13-20(5)29(36)28(25)33(39)40)30(37)22(7)31(38)26(10-2)32-21(6)19-35(12-4,43-32)27-17-18-34(41,11-3)23(8)42-27/h13-14,21-24,26-27,30,32,36-37,41H,9-12,15-19H2,1-8H3,(H,39,40)/t21-,22-,23-,24+,26-,27+,30+,32-,34+,35-/m0/s1 |
InChI Key |
PUHPUNCBWZEKHZ-GOYHBJCLSA-N |
Isomeric SMILES |
CC[C@H](CCC1=C(C(=C(C=C1)C)O)C(=O)O)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@@](O2)(CC)[C@H]3CC[C@@]([C@@H](O3)C)(CC)O)C)O |
Canonical SMILES |
CCC(CCC1=C(C(=C(C=C1)C)O)C(=O)O)C(C(C)C(=O)C(CC)C2C(CC(O2)(CC)C3CCC(C(O3)C)(CC)O)C)O |
Origin of Product |
United States |
Preparation Methods
Functionalization of the C1 Carboxyl Group
The C1 carboxyl group of Lasalocid is a primary target for synthetic modification. Researchers have employed coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-pyrrolidinopyridine (PPy) to facilitate esterification with nucleophiles like 5-fluorouracil, floxuridine, and gemcitabine. For instance, the reaction of Lasalocid with 5-fluorouracil in the presence of DCC and catalytic para-toluenesulfonic acid (pTSA) yielded bioconjugates with aliphatic or ether linkers, achieving moderate yields of 27–52%. These linkers influence the conjugate’s pharmacokinetic profile, with hexyl chains enhancing lipophilicity compared to shorter alkyl variants.
SN2 Esterification for Betulinic Acid Conjugates
Alternative methodologies utilize nucleophilic catalysts like 1,8-diazabicycloundec-7-ene (DBU) to promote SN2 esterification between Lasalocid and bromoalkylated substrates. For example, betulinic acid was functionalized with 1,6-dibromohexane to generate an intermediate alkyl bromide, which subsequently reacted with Lasalocid’s carboxyl group to form a stable ester bond (73% yield). This approach minimizes side reactions and preserves the ionophore’s native conformation, as confirmed by ¹³C NMR analysis of the C1 ester signal at 171.2–172.3 ppm.
Industrial-Scale Fermentation and Extraction
Fermentation Broth Pretreatment
A patented method for Lasalocid production begins with the alkaline pretreatment of Streptomyces lasaliensis fermentation broth. Adjusting the pH to 10–11 with sodium hydroxide or sodium carbonate precipitates cellular debris, which is removed via plate-and-frame filtration. Subsequent washing with purified water and microwave drying (800–900 MHz) reduces moisture content to <2%, yielding a stabilized biomass for solvent extraction.
Organic Solvent Extraction and Back-Extraction
The dried biomass is subjected to mixed organic solvents, typically isobutyltrimethylmethane or trimethylpentane with 8–10% methanol, to solubilize Lasalocid. After 200–240 minutes of agitation, the organic phase is separated and washed with purified water to remove polar impurities. Back-extraction into butyl acetate or ethyl acetate under acidic conditions (pH 2 via sulfuric acid) selectively partitions Lasalocid into the organic phase, achieving >80% recovery.
Chromatographic Purification and Crystallization
Resin Adsorption for Impurity Removal
Polyacrylamide resin columns are employed to adsorb residual pigments and fermentation byproducts. Optimal adsorption occurs at a flow rate of 15 mL/min using butyl acetate as the mobile phase, with resin loading calibrated to 0.7 kg per 1,000 fermentation titer units. This step enhances purity to >98%, as quantified by HPLC.
Vacuum Crystallization
The purified Lasalocid solution is concentrated under vacuum (-0.05 to -0.1 MPa) at 75–85°C, yielding crystalline Lasalocid with a melting point of 109–113°C. This method minimizes thermal degradation and ensures compliance with veterinary pharmacopeial standards.
Analytical Validation of Lasalocid Preparations
High-Performance Liquid Chromatography (HPLC)
Regulatory methods prescribe HPLC analysis on dual Partisil PXS 1025 columns using a hexane-tetrahydrofuran-methanol-ammonium hydroxide mobile phase (81:15:3:1 v/v). Fluorescence detection at λex 310 nm and λem 440 nm provides a linear response for Lasalocid concentrations of 0.35–1.40 ppm, with a detection limit of 0.1 µg/g in bovine tissue.
Spectroscopic Characterization
¹H and ¹³C NMR spectra are critical for verifying synthetic bioconjugates. The C1 ester carbon in Lasalocid derivatives resonates at 171.2–172.3 ppm, distinct from the native carboxyl signal at 173.2 ppm. Mass spectrometry further confirms molecular integrity, with ESI-MS exhibiting a [M+Na]⁺ peak at m/z 635.4 for Lasalocid sodium salt.
Applications and Bioconjugate Efficacy
Anticancer Activity of Lasalocid Hybrids
Bioconjugates such as Lasalocid-kojic acid (compound 7) and Lasalocid-triphenylphosphonium (compound 13) demonstrate superior cytotoxicity against PC3 prostate cancer cells (IC₅₀ = 2.1–3.8 µM) compared to parental Lasalocid. Mechanistic studies indicate apoptosis induction via mitochondrial membrane depolarization and reactive oxygen species generation.
Veterinary Formulations
Lasalocid remains a cornerstone of coccidiosis control in poultry, with premixes standardized to 15–20% active content. Regulatory guidelines mandate residual limits of <0.5 ppm in edible tissues, enforceable via the USDA’s acetonitrile-hexane extraction protocol.
Chemical Reactions Analysis
Types of Reactions
Lasalocid C undergoes various chemical reactions, including esterification, complexation with metal cations, and hydrogen bonding. It can form esters with alcohols such as neopentyl alcohol, geraniol, and vanillyl alcohol .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include dichloromethane, ethanol, and various metal cations like lithium, sodium, and potassium. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include esters of this compound and its complexes with metal cations. These products are often stabilized by intramolecular hydrogen bonds .
Scientific Research Applications
Lasalocid C has a wide range of scientific research applications:
Mechanism of Action
Lasalocid C exerts its effects by forming neutral complexes with monovalent and divalent cations, facilitating their transport across lipid bilayer membranes. This disrupts ionic homeostasis within cells, leading to osmotic lysis of target organisms such as coccidia . The molecular targets include cell membranes and ion channels, and the pathways involved are related to ion transport and membrane potential regulation .
Comparison with Similar Compounds
Table 2: Toxicity and Efficacy Comparison
| Metric | Lasalocid | Monensin | Salinomycin |
|---|---|---|---|
| LD₅₀ (mice, mg/kg) | 100–146 | 70–96 | 57.4 |
| Effective Dose (poultry, mg/kg feed) | 75–125 | 90–110 | 60–70 |
| Primary Target Pathogen | Eimeria spp. | Eimeria spp. | Eimeria spp. |
Q & A
Q. What experimental models are commonly used to study Lasalocid C's cardioprotective effects, and how are dose-response relationships established?
this compound's cardioprotective effects are typically evaluated in in vivo rodent models of coronary ischemia-reperfusion injury. Dose-response studies involve administering this compound at varying concentrations (e.g., 2 × 10⁻⁵ M to 18 × 10⁻⁵ M) 5–30 minutes before coronary artery occlusion. Blood pressure and electrocardiographic (ECG) parameters are monitored to assess prevention of ventricular arrhythmias and myocardial damage. Triplicate assays per dose ensure statistical robustness, with data normalized to controls (e.g., saline/ethanol-dimethylformamide mixtures). ECG tracings under this compound treatment show suppression of pathological variations, validating its ionophore-mediated cardioprotection .
Q. What are the standard analytical methods for quantifying this compound in biological matrices, and how are they validated?
High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for quantifying this compound. Validation includes spike-recovery experiments in feed or tissue samples, with limits of detection (LOD) as low as 0.1 mg/kg. Enzyme-linked immunosorbent assays (ELISAs) are also employed for residue monitoring in poultry, achieving sensitivity comparable to HPLC. Method validation follows CLSI guidelines, emphasizing precision (RSD < 15%) and accuracy (recovery 70–120%) across replicates. Thermal analysis (DSC) and FT-IR spectroscopy further characterize this compound in solid dispersions to confirm stability and crystallinity .
Q. How does this compound modulate rumen fermentation in ruminant nutrition studies?
In ruminant models (e.g., cattle, sheep), this compound is administered via RUSITEC (Rumen Simulation Technique) systems to mimic in vivo fermentation. Parameters such as protozoal counts, volatile fatty acid (VFA) production, and methane emissions are measured. Doses typically range from 75–150 mg/kg feed, with responses analyzed using ANOVA to compare treatment effects (e.g., 3-fold protozoal reduction) across periods. Covariance models account for variations in dry matter intake and microbial adaptation. Results are cross-validated with in vivo trials to ensure translational relevance .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's efficacy across species (e.g., cattle vs. sheep) and regulatory safety assessments?
Discrepancies arise from species-specific ionophore sensitivity (e.g., cattle show improved energy digestibility with this compound, while sheep do not ). To address this, meta-analyses of dose-response data across studies are conducted, adjusting for dietary composition and microbial community differences. Regulatory safety challenges (e.g., EU’s inability to establish safe levels for poultry ) require floor-pen trials with large sample sizes (>1,000 birds) and extended observation periods to assess mortality, growth metrics, and residue depletion. Bayesian statistical frameworks can integrate historical data to refine risk-benefit analyses .
Q. What enzymatic and genetic mechanisms underpin this compound's biosynthesis in Streptomyces lasaliensis?
this compound biosynthesis involves flavin-containing monooxygenases (FMOs), such as Lsd18, which catalyze enantioselective epoxidation of polyether precursors. In vitro assays with truncated diene substrates confirm stepwise epoxide formation, while genetic knockout studies identify biosynthetic gene clusters (e.g., lsd18). LC-MS and NMR track intermediate accumulation, revealing a bifurcated pathway for this compound homologues (A–E). Computational docking models predict substrate binding affinities to optimize yield in engineered strains .
Q. What formulation strategies enhance this compound's bioavailability for intramammary drug delivery (IMDS) in bovine mastitis models?
Solid dispersions (SDs) with polymers like PVP-K30 improve this compound’s aqueous solubility. SDs are prepared via solvent evaporation, characterized by DSC (melting point depression from 195°C to 185°C) and FT-IR (hydrogen bonding with polymer matrices). In vivo efficacy is tested in cows challenged with Streptococcus uberis, with milk somatic cell counts (SCC) and bacterial load reduction as endpoints. Nanoemulsions (<200 nm particle size) further enhance tissue penetration, validated via confocal microscopy and pharmacokinetic profiling (AUC₀–₂₄ ≥ 80 µg·h/mL) .
Q. How can QSAR models guide the optimization of this compound derivatives for reduced cytotoxicity?
Cluster significance analysis (CSA) and SIMCA classify derivatives based on structural descriptors (e.g., logP, polar surface area). Training sets include cytotoxic data from rat myoblast (IC₅₀ = 10–50 µM) and chicken hepatocyte assays. Antagonistic interactions (e.g., with silybin) are quantified via combination index (CI) isobolograms. Molecular dynamics simulations identify cation-binding site modifications that reduce mitochondrial toxicity while preserving ionophoric activity .
Q. What statistical frameworks are recommended for multi-lab validation of this compound quantification assays?
ANOVA is used to compare inter-lab variability (e.g., three labs analyzing feed samples with X mg/kg this compound). Within-group variation (repeatability) and between-group variation (reproducibility) are partitioned using mixed-effects models. Outlier detection leverages Grubbs’ test, while consensus values are derived from robust z-scores. Collaborative trials follow ISO 5725 guidelines, requiring ≥8 replicates per lab and reporting expanded uncertainties (k=2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
